Cas no 776-09-0 (2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride)

2,3,5,6-Tetrafluorobenzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative, primarily employed as a key intermediate in organic synthesis and pharmaceutical manufacturing. Its highly electron-deficient tetrafluorobenzene ring enhances reactivity, making it particularly useful in nucleophilic substitution reactions. The sulfonyl chloride group serves as a versatile precursor for sulfonamides, sulfonate esters, and other functionalized compounds. The presence of multiple fluorine atoms contributes to improved thermal and chemical stability, while also influencing the electronic properties of downstream products. This compound is valued for its precise reactivity in controlled transformations, particularly in the development of agrochemicals, specialty polymers, and bioactive molecules. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride structure
776-09-0 structure
Product Name:2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride
CAS No:776-09-0
MF:C6HClF4O2S
MW:248.582553625107
MDL:MFCD06409089
CID:4658863
PubChem ID:43363637
Update Time:2025-05-25

2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-tetrafluorobenzenesulfonyl chloride
    • 2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride
    • AT11572
    • SCHEMBL4502132
    • BS-52373
    • C6HClF4O2S
    • 776-09-0
    • BUTTPARK 80 7-35
    • 2,3,5,6-tetrafluorobenzenesulfonylchloride
    • CS-0197427
    • MFCD06409089
    • EN300-180569
    • 2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride
    • MDL: MFCD06409089
    • Inchi: 1S/C6HClF4O2S/c7-14(12,13)6-4(10)2(8)1-3(9)5(6)11/h1H
    • InChI Key: WQJDRBBQQXGDNZ-UHFFFAOYSA-N
    • SMILES: ClS(C1C(=C(C=C(C=1F)F)F)F)(=O)=O

Computed Properties

  • Exact Mass: 247.932
  • Monoisotopic Mass: 247.932
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5

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2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride Suppliers

Amadis Chemical Company Limited
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(CAS:776-09-0)2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride
Order Number:A1051628
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:34
Price ($):184.0/714.0
Email:sales@amadischem.com

Additional information on 2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride

2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride (CAS No. 776-09-0): A Comprehensive Overview

2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride, also known by its CAS registry number CAS No. 776-09-0, is a highly fluorinated aromatic sulfonyl chloride compound. This compound has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research due to its unique chemical properties and versatile applications. The molecule consists of a benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, with a sulfonyl chloride group (-SO₂Cl) attached at the 1 position. This structure imparts the compound with high thermal stability, strong electron-withdrawing effects due to the fluorine substituents, and reactivity towards nucleophilic substitution reactions.

The synthesis of 2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride typically involves the sulfonation of 2,3,5,6-tetrafluorobenzene followed by chlorination. Recent advancements in sulfonation techniques have enabled the production of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring minimal environmental impact and cost efficiency.

One of the most notable applications of CAS No. 776-09-0 is in the preparation of sulfonyl fluoride derivatives. These derivatives are widely used as intermediates in the synthesis of biologically active compounds. For instance, studies have shown that sulfonyl fluoride groups can enhance the bioavailability and pharmacokinetic properties of drugs by modulating their solubility and permeability. Recent research has focused on using 2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride as a building block for developing novel kinase inhibitors and other therapeutic agents.

In materials science, this compound has found applications in the development of advanced polymers and coatings. The fluorinated aromatic ring provides excellent resistance to UV radiation and chemical degradation, making it suitable for high-performance materials used in aerospace and electronics industries. Furthermore, its ability to undergo nucleophilic substitution reactions makes it a valuable reagent in organic synthesis for introducing sulfonyl groups into complex molecules.

The electronic properties of 2,3,5,6-tetrafluorobenzene-1-sulfonyl chloride have also been explored in recent studies related to optoelectronic materials. The strong electron-withdrawing effects of the fluorine atoms and sulfonyl group enhance the compound's ability to act as an electron acceptor in organic semiconductors. This property has led to investigations into its potential use in organic photovoltaic devices (OPVs) and light-emitting diodes (OLEDs), where electron transport layers are critical for device performance.

Safety considerations are paramount when handling this compound due to its reactivity and potential health hazards. Proper personal protective equipment (PPE) should be worn during synthesis and handling to minimize exposure risks. Storage should be in a cool, dry place away from incompatible materials such as strong bases or nucleophiles that could initiate unintended reactions.

In conclusion, CAS No. 776-09-0, or 2,3,,5,,6-tetrafluorobenzene-1-sulfonyl chloride, is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new uses for this compound,, its role in advancing technology and medicine is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:776-09-0)2,3,5,6-Tetrafluorobenzene-1-sulfonyl Chloride
A1051628
Purity:99%/99%
Quantity:1g/5g
Price ($):184.0/714.0
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